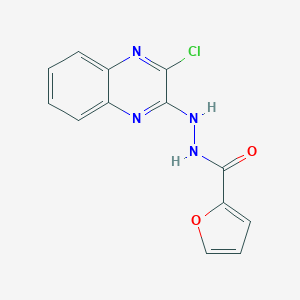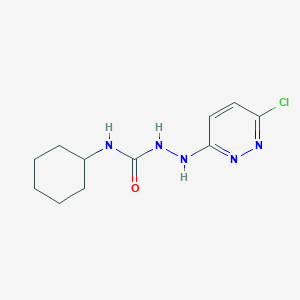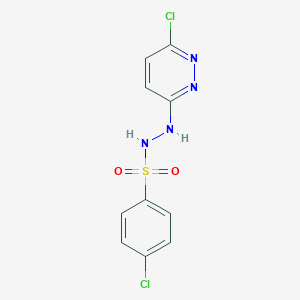
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide, also known as MBTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Mécanisme D'action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide is not fully understood. However, studies have shown that it inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which reduces inflammation. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to induce apoptosis in cancer cells, which leads to cell death. Furthermore, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to protect neurons from oxidative stress, which prevents neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide in lab experiments is its potential applications in biomedical research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which makes it a potential candidate for the treatment of various diseases. However, one limitation of using N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide. One direction is to further investigate its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Another direction is to investigate its potential as an anti-cancer agent and its mechanism of action in inducing apoptosis in cancer cells. Furthermore, future studies could investigate the neuroprotective properties of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide and its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-aminothiophenol with 2-bromoacetophenone, followed by the reaction with 2-amino-6-methoxybenzothiazole. The final product is obtained through the purification of the crude product by recrystallization.
Applications De Recherche Scientifique
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have potential applications in biomedical research. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to inhibit the expression of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to protect neurons from damage caused by oxidative stress, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C14H12N2O2S2 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H12N2O2S2/c1-18-9-4-5-11-12(7-9)20-14(15-11)16-13(17)8-10-3-2-6-19-10/h2-7H,8H2,1H3,(H,15,16,17) |
Clé InChI |
ILFYFBFIOFFNPK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)



![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)
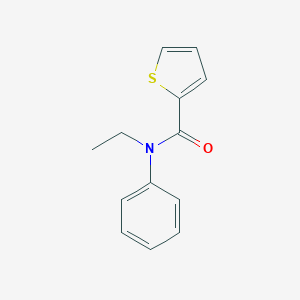
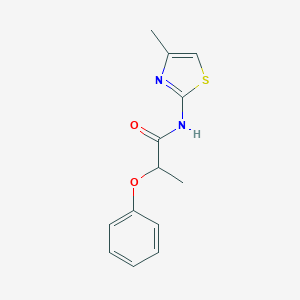
![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
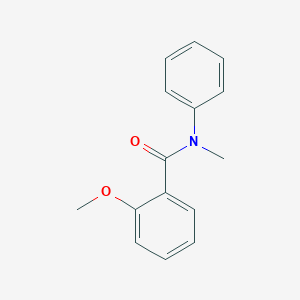
![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)
